molecular formula C16H11NO4 B049090 Aristolactam AIIIa CAS No. 97399-91-2

Aristolactam AIIIa

Katalognummer B049090
CAS-Nummer: 97399-91-2
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: PFXGXKFPTAJYHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Aristolactam AIIIa involves the use of carbon chemical shift calculations for structural elucidation . Different levels of theory were employed, and solvent effects were considered in the geometry optimizations and carbon chemical shift calculations .


Molecular Structure Analysis

Aristolactam AIIIa’s molecular structure has been analyzed using correlations between calculated and experimental 13C NMR chemical shifts . The literature describes many different structures of aristolactam and aristolochic acid derivatives because all positions on the phenanthrene skeleton may be substituted by hydroxyl and methoxyl groups .


Chemical Reactions Analysis

Aristolactam AIIIa was found to be the most potent compound of the series . This result confirms previous studies in which compound 4 strongly inhibited various kinases such as CDK2, CDK4, and Aurora 2 kinase, with IC 50 values of 0.14, 1.42, and 2.14 μM, respectively .


Physical And Chemical Properties Analysis

Aristolactam AIIIa has a molecular weight of 281.26 . It is a powder that is stable under recommended storage conditions .

Wissenschaftliche Forschungsanwendungen

Inhibitor of Protein Kinases

Aristolactam AIIIa has been identified as a potent inhibitor of protein kinases DYRK1A and CDK1/Cyclin B . These kinases play an important role in the regulation of various cellular processes by phosphorylating serine, threonine, and/or tyrosine residues .

Neurodegenerative Diseases

High levels of DYRK1A, a protein kinase that Aristolactam AIIIa inhibits, are associated with neurodegenerative diseases and are also believed to be involved in the neurobiological abnormalities observed in Down Syndrome . Therefore, Aristolactam AIIIa could potentially be used in the treatment of these conditions.

Cancer Treatment

The cyclin-dependent kinases (CDKs), which Aristolactam AIIIa inhibits, are implicated in viral infections, cancer, and neurodegenerative pathologies . Therefore, Aristolactam AIIIa could potentially be used in the treatment of these conditions.

Inhibitor of Polo-like Kinase 1 (Plk1)

Aristolactam AIIIa has been identified as a new type of Plk1 inhibitors, targeting the Polo Box domain (PBD) . Plk1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer, making it a promising target for cancer therapy .

Nephrotoxicity

Studies of chemical composition showed there were multiple aristolactams that possessed high nephrotoxicity . Aristolactam AIIIa is one of these compounds . This property could be of interest in the study of kidney diseases or in the development of drugs that target the kidneys.

Plant Extracts

Aristolactam AIIIa was found in the plant extracts from New Caledonia and French Guyana during a systematic in vitro evaluation of 2,500 plant extracts . This indicates that Aristolactam AIIIa could potentially be used in the development of new plant-based medicines or treatments.

Safety and Hazards

Aristolactam AIIIa should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas, and all sources of ignition should be removed .

Zukünftige Richtungen

Aristolactam AIIIa has been identified as a promising lead compound for further developing anti-tumor drugs . Its potential anti-tumor mechanism is expected to shed light on future research . It has been found to strongly inhibit the activity of protein kinases DYRK1A and CDK1/Cyclin B , suggesting its potential use in the treatment of diseases related to these kinases.

Eigenschaften

IUPAC Name

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGXKFPTAJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam AIIIa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristolactam AIIIa
Reactant of Route 2
Aristolactam AIIIa
Reactant of Route 3
Aristolactam AIIIa
Reactant of Route 4
Aristolactam AIIIa
Reactant of Route 5
Aristolactam AIIIa
Reactant of Route 6
Aristolactam AIIIa

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.